molecular formula C12H9ClN4 B2790047 3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-amine CAS No. 932236-53-8

3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-amine

Cat. No. B2790047
CAS RN: 932236-53-8
M. Wt: 244.68
InChI Key: DOVWLZTXIAQREG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of PP involves a straightforward and environmentally friendly approach. Researchers have reported a reliable and efficient method for its preparation, achieving yields ranging from 40% to 53% . This method compares favorably to the synthesis of other fluorophores, such as BODIPYs, which typically have lower yields (1.31% to 17.9%). The synthetic route allows for structural modifications, making it amenable to further optimization .


Molecular Structure Analysis

PP’s molecular structure comprises a pyrazolo[1,5-a]pyrimidine core , where the chlorine-substituted phenyl group is attached at position 3. The fused ring system contributes to its unique properties, including tunable photophysical behavior. Notably, electron-donating groups (EDGs) at position 7 enhance both absorption and emission characteristics, making PP a promising fluorophore for optical applications .


Chemical Reactions Analysis

PP participates in various chemical reactions, including substitution, cyclization, and functionalization. Researchers have explored its reactivity with different electrophiles and nucleophiles, leading to the synthesis of derivatives with altered properties. For instance, introducing aryl groups at specific positions allows the design of solid-state emitters with good emission intensities .


Physical And Chemical Properties Analysis

  • Absorption and Emission : PP exhibits a wide range of absorption and emission wavelengths, with molar absorptivity (ε) values varying from 3320 M⁻¹ cm⁻¹ to 20,593 M⁻¹ cm⁻¹ . The solid-state emission intensities (quantum yield, QY SS) fall within the range of 0.18 to 0.63 .
  • Stability : PP demonstrates stability comparable to commercial fluorophores like coumarin-153, prodan, and rhodamine 6G .

Mechanism of Action

PP’s mechanism of action primarily involves its interaction with light. Upon absorption of photons, the compound undergoes electronic transitions, resulting in fluorescence emission. The presence of EDGs at position 7 facilitates efficient absorption and emission processes. Further computational studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) reveal insights into the electronic structure and optical properties of PP .

properties

IUPAC Name

3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4/c13-9-3-1-8(2-4-9)11-6-16-17-7-10(14)5-15-12(11)17/h1-7H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOVWLZTXIAQREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3N=CC(=CN3N=C2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-6-amine

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